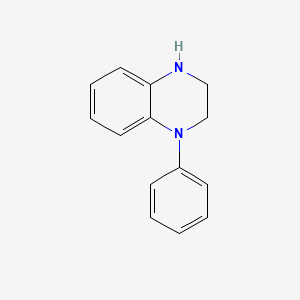

1-苯基-1,2,3,4-四氢喹喔啉

描述

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a chemical compound with the molecular formula C14H14N2 . It is a reactant that undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst .

Synthesis Analysis

The synthesis of 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline has been intensively studied. The synthesis exploits multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions . A two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

Quinoxalines represent bicyclic nitrogen-containing heterocycles with a wide array of applications . They exhibit a multitude of biological activities relevant in medicinal chemistry as well as a plethora of luminescence properties .Chemical Reactions Analysis

Quinoxaline syntheses exploit multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions, such as Ugi-reactions, but also leading to the development of novel reactions and sequences .Physical And Chemical Properties Analysis

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a solid compound . Its molecular weight is 209.29 g/mol .科学研究应用

Drug Discovery

The unique structure of 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline makes it a valuable scaffold in drug discovery. Its stability and ability to mimic the amide bond allow it to be a core structure in various medicinal compounds. For instance, derivatives of this compound have been used in the development of anticonvulsant drugs, broad-spectrum antibiotics, anticancer agents, and β-lactam antibiotics .

Organic Synthesis

In organic chemistry, 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline serves as a versatile intermediate. It can undergo various chemical reactions to form new bonds and structures, making it a key player in the synthesis of complex organic molecules. This compound’s stability under different conditions is particularly advantageous for multi-step synthetic processes .

Polymer Chemistry

The incorporation of 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline into polymers can enhance the materials’ properties. Its aromatic character and strong dipole moment contribute to the stability and functionality of polymers, which are essential for applications in areas like solar cells and electronic devices .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding and its aromatic nature, 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a valuable component in the design of supramolecular structures. These structures have potential applications in the development of new materials and nanotechnology .

Bioconjugation and Chemical Biology

This compound’s reactivity and stability make it suitable for bioconjugation techniques, where it can be used to link biomolecules for various purposes, including targeted drug delivery and diagnostic assays. In chemical biology, it can help in understanding biological processes at the molecular level .

Fluorescent Imaging and Materials Science

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline derivatives can exhibit fluorescent properties, making them useful in imaging applications. They can be used as probes to study biological systems or as components in the creation of materials with specific optical properties .

作用机制

Target of Action

Quinoxaline derivatives, including 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline, have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis .

Biochemical Pathways

Quinoxaline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the wide range of biological activities associated with quinoxaline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

安全和危害

未来方向

属性

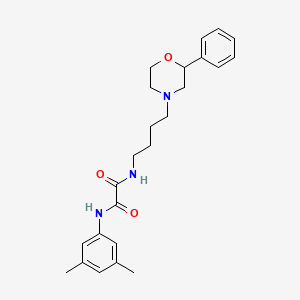

IUPAC Name |

4-phenyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-6-12(7-3-1)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNRZXNRCPQLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)

![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)

![2-Methyl-4-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2926014.png)